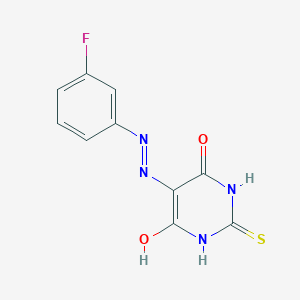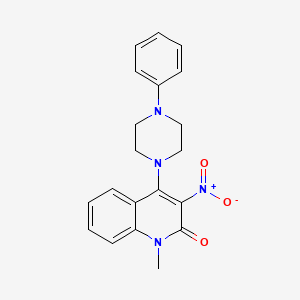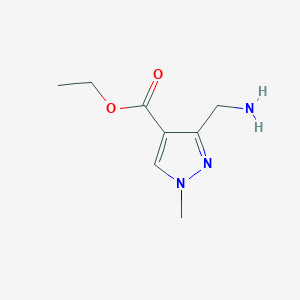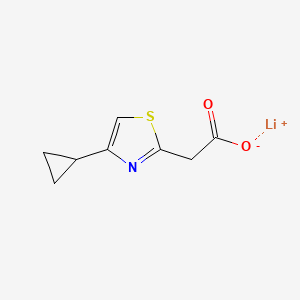![molecular formula C18H10Cl5F3N2O2 B2919911 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-28-3](/img/structure/B2919911.png)
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole is an intricate organic molecule featuring chloro, trifluoromethyl, and phenoxy groups
作用机制
Target of Action
The primary target of this compound, also known as Triclosan , is the thyroid hormone homeostasis . It is suggested that Triclosan may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .
Mode of Action
Triclosan interacts with its targets by altering the circulating concentrations of thyroxine . This alteration is achieved through the activation of the human pregnane X receptor (PXR) and the inhibition of diiodothyronine (T2) sulfotransferases .
Biochemical Pathways
The biochemical pathways affected by Triclosan primarily involve the thyroid hormone homeostasis . The compound’s interaction with its targets leads to changes in these pathways, potentially disrupting the normal functioning of the thyroid gland .
Pharmacokinetics
It is known that triclosan is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Result of Action
The molecular and cellular effects of Triclosan’s action primarily involve alterations in thyroid hormone homeostasis . These alterations can lead to dose-dependent decreases in total thyroxine (T4), as demonstrated in studies involving weanling female Long Evans rats .
Action Environment
The action, efficacy, and stability of Triclosan can be influenced by environmental factors. For instance, due to its widespread use and bioaccumulative nature, Triclosan is often detected in environmental and human biological samples . Furthermore, the compound’s action can be influenced by factors such as the presence of other chemicals and the physiological state of the organism .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves multiple synthetic steps. One common route begins with the reaction of 2,4-dichlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole under suitable conditions to form the intermediate. This intermediate is further reacted with 2,4,5-trichlorophenol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound usually entails optimizing these synthetic routes for scalability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity, while minimizing costs and environmental impact.
化学反应分析
Types of Reactions It Undergoes
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole can undergo various reactions such as:
Oxidation: : Potential formation of hydroxylated derivatives.
Reduction: : Potential dechlorination under reducing conditions.
Substitution: : Both aromatic and aliphatic substitution reactions.
Common Reagents and Conditions
Oxidative reactions might use reagents like hydrogen peroxide or KMnO₄. Reduction could involve agents like lithium aluminum hydride (LiAlH₄). Substitution reactions typically require appropriate nucleophiles or electrophiles, often facilitated by catalysts or strong bases.
Major Products
Reaction products depend on the reagents and conditions used. Hydroxylation generally yields phenolic derivatives, while reduction might produce dechlorinated compounds.
科学研究应用
This compound finds applications across various fields:
Chemistry: : Used in studies involving the synthesis of complex organic molecules.
Biology: : Potential as a probe in molecular biology research.
Medicine: : Investigated for its role in drug design and development.
Industry: : Utilized in the formulation of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Similar compounds include:
4-(2,4-dichlorophenoxy)-1-methyl-5-(2,4-dichlorophenoxy)methyl-3-(trifluoromethyl)-1H-pyrazole
2,4-dichloro-1-methyl-5-(2,4-dichlorophenoxy)-3-(trifluoromethyl)-1H-pyrazole
Highlighting Uniqueness
Voilà, a deep dive into 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole. Where shall we go from here?
属性
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVKFYJADISRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919833.png)




![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)
![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)
![2-{[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2919843.png)
![2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919845.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)


